molecular formula C7H13BF4N2 B13418881 1-Butylimidazolium tetrafluoroborate CAS No. 451524-43-9

1-Butylimidazolium tetrafluoroborate

Cat. No.: B13418881
CAS No.: 451524-43-9
M. Wt: 212.00 g/mol
InChI Key: HTKNJUURIUUHLL-UHFFFAOYSA-O
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Description

1-Butylimidazolium tetrafluoroborate is a room temperature ionic liquid (RTIL) known for its unique properties and wide range of applications. It is composed of a 1-butylimidazolium cation and a tetrafluoroborate anion. This compound is particularly valued for its high thermal stability, low volatility, and excellent ionic conductivity .

Preparation Methods

1-Butylimidazolium tetrafluoroborate can be synthesized through a straightforward process. The typical synthetic route involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The reaction is usually carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently .

Chemical Reactions Analysis

1-Butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions, although it is generally stable under normal conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butylimidazolium tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-butylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tetrafluoroborate anion provides stability and enhances solubility. These interactions facilitate various chemical reactions and processes, making the compound highly versatile .

Comparison with Similar Compounds

1-Butylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

Compared to these compounds, this compound offers unique advantages, such as higher thermal stability and better ionic conductivity. Its low volatility and environmental friendliness also make it a preferred choice in many applications .

Properties

CAS No.

451524-43-9

Molecular Formula

C7H13BF4N2

Molecular Weight

212.00 g/mol

IUPAC Name

1-butyl-1H-imidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1

InChI Key

HTKNJUURIUUHLL-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[NH+]1C=CN=C1

Origin of Product

United States

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